Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 82031-42-3
VCID: VC11681304
InChI: InChI=1S/C8H13NO5/c1-3-14-8(12)5-9-6(10)4-7(11)13-2/h3-5H2,1-2H3,(H,9,10)
SMILES: CCOC(=O)CNC(=O)CC(=O)OC
Molecular Formula: C8H13NO5
Molecular Weight: 203.19 g/mol

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate

CAS No.: 82031-42-3

Cat. No.: VC11681304

Molecular Formula: C8H13NO5

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate - 82031-42-3

Specification

CAS No. 82031-42-3
Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
IUPAC Name methyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate
Standard InChI InChI=1S/C8H13NO5/c1-3-14-8(12)5-9-6(10)4-7(11)13-2/h3-5H2,1-2H3,(H,9,10)
Standard InChI Key RMWOYKCOVKSZRX-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)CC(=O)OC
Canonical SMILES CCOC(=O)CNC(=O)CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate features a propanoate backbone with three functional groups:

  • A methyl ester at the terminal carboxyl group.

  • An amide linkage at the C3 position, substituted with a 2-ethoxy-2-oxoethyl group.

  • A keto group adjacent to the amide nitrogen.

This configuration places it within the malonamide family, compounds known for their versatility in organic synthesis and pharmaceutical applications .

Table 1: Comparative Molecular Properties of Methyl and Ethyl Analogs

PropertyMethyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate (Theoretical)Ethyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate (CAS 51925-56-5)
Molecular FormulaC₈H₁₃NO₅C₉H₁₅NO₅
Molecular Weight (g/mol)203.19217.22
Exact Mass203.0794217.0950
PSA (Ų)~85.285.19
LogP~0.40.459

The ethyl analog’s higher molecular weight and lipophilicity (LogP) stem from its additional ethyl group, suggesting the methyl variant may exhibit slightly enhanced solubility in polar solvents .

Synthesis and Reaction Chemistry

Synthetic Routes

While no direct synthesis protocols for the methyl ester are documented, analogous methods for ethyl derivatives offer a foundational framework:

Amidation of Malonic Acid Derivatives

Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7) is synthesized via sodium hydride-mediated condensation of ethyl N-methylamidomalonate with aldehydes in isopropyl alcohol, yielding up to 82% under optimized conditions . Adapting this method for methyl esters would require substituting ethyl malonamide precursors with methyl equivalents.

Catalytic Asymmetric Synthesis

Recent advances employ organocatalysts like (2S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine in trifluoroethanol to achieve enantioselective piperidine adducts from amidomalonates and unsaturated aldehydes . This strategy could potentially generate chiral derivatives of the target compound.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Data from ethyl analogs suggest:

  • Solubility: Ethyl variants exhibit high solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and moderate solubility in water (~62.5 mg/mL) . The methyl analog’s solubility is predicted to be slightly higher due to reduced steric hindrance.

  • Stability: Malonamide derivatives generally degrade under strong acidic/basic conditions, with hydrolysis of the ester and amide bonds being primary degradation pathways .

Pharmacokinetic Profiling

Computational models for ethyl 3-(methylamino)-3-oxopropanoate predict:

  • GI Absorption: High intestinal absorption (Bioavailability Score: 0.55) .

  • BBB Permeation: Low blood-brain barrier penetration (LogKp: -7.24 cm/s) .

  • CYP Inhibition: No significant inhibition of major cytochrome P450 isoforms .

These properties position methyl/ethyl malonamides as candidates for peripheral-acting therapeutics.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

Ethyl 3-(methylamino)-3-oxopropanoate serves as a precursor to antipsychotic agents like (+)-trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidin-2,6-dione, synthesized via aldol condensation with p-fluorobenzaldehyde (80–90% yield) . The methyl analog could streamline similar syntheses by reducing steric bulk.

Agrochemical Development

Malonamide derivatives are explored as herbicides and fungicides due to their ability to inhibit acetyl-CoA carboxylase. The ethoxy group in methyl 3-(2-ethoxy-2-oxoethylamino)-3-oxopropanoate may enhance lipid membrane permeability, improving foliar uptake .

Future Research Directions

  • Synthetic Optimization: Developing methyl-selective catalysts to avoid transesterification side reactions.

  • Biological Screening: Evaluating the methyl analog’s activity against neurological and metabolic targets.

  • Green Chemistry: Exploring biocatalytic routes using esterases or lipases for sustainable production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator